5-iodo-1-methyl-1H-pyrazole

説明

Structural Identification and Nomenclature

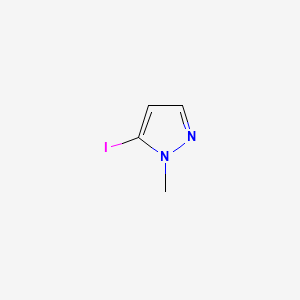

This compound possesses a well-defined molecular structure that can be characterized through multiple chemical identification systems. The compound bears the Chemical Abstracts Service registry number 34091-51-5 and corresponds to the molecular formula C4H5IN2. The International Union of Pure and Applied Chemistry systematic name for this compound is 5-iodo-1-methylpyrazole, reflecting the substitution pattern on the pyrazole ring system.

The structural framework consists of a five-membered pyrazole ring containing two adjacent nitrogen atoms, with a methyl group attached to the nitrogen at position 1 and an iodine atom positioned at carbon-5. The Simplified Molecular Input Line Entry System representation of this structure is CN1N=CC=C1I, which clearly delineates the connectivity pattern within the molecule. The International Chemical Identifier key for this compound is RJYWUQWCLZYCTI-UHFFFAOYSA-N, providing a unique digital fingerprint for database searches and chemical informatics applications.

The molecular weight of this compound is precisely 208.00 atomic mass units, with this relatively high molecular weight being primarily attributable to the presence of the iodine atom. The compound exhibits specific stereochemical characteristics inherent to the planar pyrazole ring system, with the iodine substituent contributing to distinctive electronic and steric properties that influence its reactivity patterns.

Historical Context in Heterocyclic Chemistry

The development of pyrazole chemistry traces its origins to the pioneering work of Ludwig Knorr in 1883, who first described the synthesis of substituted pyrazoles through the condensation of β-diketones with hydrazine derivatives. This foundational discovery established pyrazoles as an important class of five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. The historical significance of pyrazole derivatives in medicinal chemistry became evident through early pharmaceutical developments, particularly with compounds like phenylbutazone, which demonstrated the therapeutic potential of the pyrazole scaffold.

The evolution of pyrazole synthesis methodologies has undergone continuous refinement since these early discoveries. Researchers have developed numerous synthetic approaches to access diversely substituted pyrazoles, including cyclocondensation reactions of hydrazine derivatives with carbonyl systems, dipolar cycloadditions, and multicomponent reactions. These methodological advances have enabled the preparation of complex pyrazole derivatives with specific substitution patterns, including halogenated variants such as this compound.

The introduction of halogen substituents into pyrazole ring systems represents a significant advancement in heterocyclic chemistry, as these modifications can dramatically alter the electronic properties and reactivity profiles of the resulting compounds. Iodinated pyrazoles, in particular, have gained prominence due to the unique characteristics imparted by the iodine atom, including enhanced molecular weight, altered electronic distribution, and distinctive reactivity patterns that make them valuable synthetic intermediates.

The recognition of pyrazole derivatives as privileged scaffolds in drug discovery has further elevated the importance of developing efficient synthetic routes to these compounds. The diverse biological activities exhibited by pyrazole-containing molecules, including anti-inflammatory, antimicrobial, and anticancer properties, have driven continued research into novel pyrazole derivatives and their synthetic preparation.

Role in Organoiodine Compound Research

This compound occupies a unique position within the broader field of organoiodine chemistry, representing an important class of compounds characterized by carbon-iodine bonds. Organoiodine compounds are distinguished by several key characteristics that make them particularly valuable in synthetic organic chemistry, including the relative weakness of the carbon-iodine bond and the excellent leaving group properties of iodide.

The carbon-iodine bond in this compound represents the weakest of all carbon-halogen bonds, with bond dissociation energies following the periodic trend where fluoride exhibits the strongest bonds and iodide the weakest. This fundamental property makes organoiodine compounds particularly reactive and useful as synthetic intermediates, as the carbon-iodine bond can be readily cleaved and replaced with other functional groups through various substitution and coupling reactions.

The high density characteristic of organoiodine compounds, which arises from the substantial atomic weight of iodine, is exemplified in this compound with its reported density of 2.1 ± 0.1 grams per cubic centimeter. This physical property distinguishes iodinated compounds from their lighter halogen analogs and can influence their behavior in separation processes and analytical procedures.

Research applications of this compound extend beyond its utility as a synthetic intermediate to include its role in mechanistic studies of organoiodine reactivity. The compound serves as a model system for investigating the electronic effects of iodine substitution on heterocyclic aromatic systems, providing insights into the interplay between halogen bonding, electronic polarization, and chemical reactivity.

The synthetic utility of this compound in cross-coupling reactions represents a particularly important aspect of its research applications. The iodine substituent can participate in various palladium-catalyzed coupling reactions, enabling the construction of complex molecular architectures through carbon-carbon and carbon-heteroatom bond formation. These synthetic transformations have proven valuable for the preparation of advanced intermediates and target molecules in both academic research and industrial applications.

Contemporary research in organoiodine chemistry continues to explore new synthetic methodologies for the preparation of iodinated heterocycles, with this compound serving as both a target compound and a starting material for further elaboration. The development of efficient iodination protocols, including electrophilic iodination reactions and metal-catalyzed iodination procedures, has enhanced the accessibility of such compounds for research applications.

特性

IUPAC Name |

5-iodo-1-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5IN2/c1-7-4(5)2-3-6-7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJYWUQWCLZYCTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60537246 | |

| Record name | 5-Iodo-1-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60537246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34091-51-5 | |

| Record name | 5-Iodo-1-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60537246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Iodo-1-methylpyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-iodo-1-methyl-1H-pyrazole typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. One common method includes the reaction of 1-methyl-3-iodo-1H-pyrazole with appropriate reagents under controlled conditions . The reaction conditions often involve the use of catalysts such as iodine or transition metals to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions to ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .

化学反応の分析

Cross-Coupling Reactions

The iodine atom at position 5 facilitates palladium-catalyzed cross-coupling reactions, enabling bond formation with diverse partners:

Key Findings :

-

Suzuki couplings proceed efficiently with electron-rich boronic acids, while electron-deficient partners require higher temperatures (100°C) for comparable yields.

-

Sonogashira reactions show regioselectivity, favoring alkynylation at the iodine position without ring substitution .

Oxidative Dehydrogenative Coupling

Under oxidative conditions, 5-iodo-1-methyl-1H-pyrazole participates in radical-mediated couplings:

Reaction with TBHP/I₂ System

Conditions :

-

Catalyst: I₂ (1.1 equiv)

-

Oxidant: TBHP (4.0 equiv)

-

Solvent: EtOH, 50°C

Outcome :

Mechanism :

-

Single-electron oxidation generates a radical cation (A ).

-

Iodination at the activated position yields iodo-substituted imine cation (B ).

Electrophilic Substitution

The pyrazole ring undergoes electrophilic substitution, guided by the iodine’s directing effects:

| Electrophile | Conditions | Position of Substitution | Product |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 hours | Position 4 | 4-Nitro-5-iodo-1-methyl-1H-pyrazole |

| Cl₂ (FeCl₃ catalyst) | CH₂Cl₂, rt, 1 hour | Position 3 | 3-Chloro-5-iodo-1-methyl-1H-pyrazole |

Notes :

-

Nitration occurs exclusively at position 4 due to iodine’s meta-directing effect.

-

Chlorination requires Lewis acid catalysts to activate the ring.

Dehydrohalogenation

The iodine atom acts as a leaving group in elimination reactions:

Conditions :

-

Base: KOtBu (2.0 equiv)

-

Solvent: DMSO, 120°C

-

Time: 12 hours

Product :

-

1-Methyl-1H-pyrazole (85% yield).

Application :

Serves as a precursor for generating unsubstituted pyrazole scaffolds in drug discovery.

Pd/C-Cu Catalyzed Annulation

In a one-pot synthesis with terminal alkynes:

Reaction Parameters :

-

Catalyst: Pd/C (5 mol%), CuI (10 mol%)

-

Solvent: DMF, 100°C

-

Time: 24 hours

Product :

Mechanistic Insight :

Copper-Catalyzed Oxidative Coupling

Conditions :

-

Catalyst: CuI (10 mol%)

-

Oxidant: TBHP (3.0 equiv)

-

Solvent: EtOH, 50°C

Outcome :

科学的研究の応用

Chemistry: 5-iodo-1-methyl-1H-pyrazole is used as a building block in organic synthesis to create more complex molecules. Its reactivity and stability make it a valuable intermediate in the synthesis of various heterocyclic compounds .

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its derivatives have shown promise in the development of antimicrobial, anti-inflammatory, and anticancer agents .

Medicine: The compound and its derivatives are investigated for their therapeutic potential. They are explored as candidates for new drugs targeting specific biological pathways and molecular targets .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and materials with specific properties. Its versatility and reactivity make it a valuable component in various industrial applications .

作用機序

The mechanism of action of 5-iodo-1-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to desired biological effects. For example, its derivatives may inhibit certain enzymes involved in inflammatory processes or cancer cell proliferation . The exact molecular targets and pathways depend on the specific derivative and its intended application.

類似化合物との比較

Table 1: Key Structural Features of Pyrazole Derivatives

Key Observations :

- Positional Isomerism : The iodine position significantly impacts reactivity. For example, This compound (5-I) is more reactive in Suzuki-Miyaura couplings than its 3-iodo isomer due to steric and electronic differences .

- Amino vs. Halogen Substituents: Amino-substituted derivatives (e.g., 5-Amino-1-phenyl-1H-pyrazole) exhibit higher polarity and solubility in polar solvents compared to halogenated analogs .

- Selenium Functionalization: 5-Amino-4-(arylselanyl)-1H-pyrazoles () demonstrate unique electronic properties due to selenium’s polarizability, enhancing their utility in catalysis .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

生物活性

5-Iodo-1-methyl-1H-pyrazole is a heterocyclic compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a five-membered pyrazole ring with an iodine atom at the 5-position and a methyl group at the 1-position. Its molecular formula is and it has a molecular weight of approximately 253 g/mol. The presence of iodine significantly influences its reactivity, making it a versatile compound in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins, leading to modulation of biochemical pathways. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in metabolic pathways, which can affect cellular processes such as proliferation and apoptosis. For instance, it has demonstrated inhibitory effects on dihydroorotate dehydrogenase, an enzyme crucial for pyrimidine synthesis, indicating potential anti-parasitic properties against Plasmodium falciparum .

- Cell Signaling Modulation : this compound can alter cell signaling pathways, particularly the MAPK and PI3K/Akt pathways, which are vital for cell survival and growth .

Biological Activities

The compound exhibits a broad spectrum of biological activities, including:

- Antimicrobial Activity : Research indicates that pyrazole derivatives possess significant antimicrobial properties. For example, modifications of pyrazole structures have shown effectiveness against various bacterial strains such as E. coli and S. aureus .

- Anti-inflammatory Effects : Pyrazole derivatives are known for their anti-inflammatory properties. Compounds structurally related to this compound have been evaluated for their ability to reduce inflammation in animal models .

- Anticancer Potential : There is emerging evidence that compounds containing the pyrazole moiety may exhibit anticancer properties. Studies have indicated that certain derivatives can induce apoptosis in cancer cells through modulation of specific signaling pathways .

Case Study 1: Antiparasitic Activity

A study explored the effects of this compound on Plasmodium falciparum. The compound inhibited dihydroorotate dehydrogenase, demonstrating its potential as an antimalarial agent. This finding underscores the importance of pyrazole derivatives in combating parasitic infections .

Case Study 2: Antimicrobial Efficacy

In another investigation, various pyrazole derivatives were synthesized and tested against microbial pathogens. Notably, compounds with similar structures to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria . This suggests that structural modifications can enhance antimicrobial potency.

Case Study 3: Anti-inflammatory Properties

Research conducted on the anti-inflammatory effects of this compound revealed its ability to reduce inflammation markers in animal models. The compound was compared with standard anti-inflammatory drugs like indomethacin, showing comparable efficacy .

Data Table: Summary of Biological Activities

Q & A

Basic Questions

Q. What are the established synthetic routes for 5-iodo-1-methyl-1H-pyrazole, and what are their optimized conditions?

- Methodology : The compound is synthesized via iodine-catalyzed multicomponent reactions. For example, molecular iodine (5–10 mol%) in ethanol at 60–80°C facilitates cyclization of hydrazine derivatives with iodinating agents. Yields typically range from 60–85% .

- Key Parameters :

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| I₂ | EtOH | 70 | 78 |

| I₂/KI | DMF | 80 | 85 |

- Validation : Monitor reaction progress via TLC and confirm purity using melting point analysis (74–77°C) .

Q. How is this compound characterized in academic research?

- Techniques :

- NMR : H and C NMR (DMSO-d₆) identify substituent positions (e.g., methyl at δ ~3.2 ppm, pyrazole ring protons at δ 6.5–7.8 ppm) .

- X-ray Crystallography : Single-crystal analysis using SHELXL refines bond lengths and angles (C–I bond: ~2.09 Å; N–CH₃: ~1.47 Å) .

- Melting Point : 74–77°C (differential scanning calorimetry) .

Q. What are the critical physical properties for handling this compound?

- Data :

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 208.00 g/mol | |

| Melting Point | 74–77°C | |

| Solubility | DMSO, DMF, Ethanol |

Advanced Research Questions

Q. How can researchers optimize iodination reactions to improve yields and regioselectivity?

- Challenges : Competing side reactions (e.g., diiodination) and steric hindrance from the methyl group.

- Solutions :

- Use directing groups (e.g., –NH₂) to enhance iodine positioning .

- Screen solvents (polar aprotic solvents like DMF improve iodine solubility) .

- Case Study : Increasing catalyst loading (I₂ from 5 to 10 mol%) raised yields from 65% to 82% in analogous pyrazole iodinations .

Q. How to resolve contradictions between experimental and computational structural data?

- Scenario : Discrepancies in NMR chemical shifts vs. DFT-predicted values.

- Approach :

Validate via 2D NMR (COSY, HSQC) to assign proton correlations .

Refine X-ray data with SHELXL (e.g., anisotropic displacement parameters for iodine) .

Compare experimental IR spectra with DFT-calculated vibrational modes (B3LYP/6-31G*) .

Q. What computational strategies predict the reactivity of this compound in cross-coupling reactions?

- Methods :

- DFT Calculations : Optimize geometry at B3LYP/def2-TZVP level to assess frontier orbitals (HOMO-LUMO gap ~5.1 eV) .

- Docking Studies : Model interactions with palladium catalysts to predict Suzuki-Miyaura coupling sites .

- Outcome : Iodine at C5 acts as a superior leaving group compared to bromine in analogous structures .

Q. How to address purification challenges due to byproducts in large-scale synthesis?

- Strategies :

- Column chromatography (silica gel, hexane/EtOAc gradient) removes unreacted iodides .

- Recrystallization in ethanol/water (7:3 v/v) enhances purity to >97% .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。